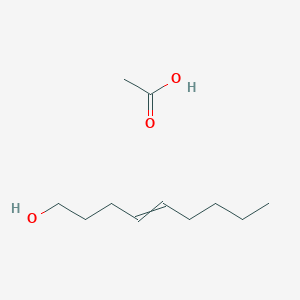

Acetic acid;non-4-en-1-ol

Description

Systematic Nomenclature and Isomerism in Unsaturated Fatty Alcohol Acetate (B1210297) Chemistry

The naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and precision. cuyamaca.edubspublications.net For non-4-en-1-yl acetate, the systematic name is derived by identifying its core components:

Parent Chain : A nine-carbon chain, indicated by the prefix "non-". bspublications.net

Unsaturation : A carbon-carbon double bond (C=C) is present, denoted by "-en-". Its location starts at the fourth carbon atom from the end with the highest priority functional group, hence "4-en". cuyamaca.edu

Principal Functional Group : The molecule is an ester of acetic acid and an alcohol. In nomenclature, esters are named with the alkyl group from the alcohol first, followed by the carboxylate part. The alcohol is non-4-en-1-ol, so its alkyl group is "non-4-en-1-yl". The carboxylate is acetate. bspublications.net

Therefore, the systematic IUPAC name is non-4-en-1-yl acetate .

A critical feature of unsaturated compounds like non-4-en-1-yl acetate is isomerism , specifically geometric isomerism, due to the restricted rotation around the double bond. This gives rise to two distinct spatial arrangements:

(Z)-non-4-en-1-yl acetate : The "Z" stands for the German word zusammen (together), indicating that the higher priority groups on each carbon of the double bond are on the same side. This is often referred to as the cis isomer.

(E)-non-4-en-1-yl acetate : The "E" comes from the German entgegen (opposite), signifying that the higher priority groups are on opposite sides. This is commonly known as the trans isomer. qmul.ac.uk

This stereoisomerism is crucial because the biological activity of such compounds can differ dramatically between the E and Z forms.

Table 1: Properties of Non-4-en-1-yl Acetate Isomers

| Property | (Z)-non-4-en-1-yl acetate | (E)-non-4-en-1-yl acetate |

|---|---|---|

| Synonym | cis-4-Nonenyl acetate | trans-4-Nonenyl acetate |

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol | 184.28 g/mol |

| Structure | | |

Note: Data is representative of the general class of alkenyl acetates.

Contextualization within Semiochemicals and Chemical Ecology Research

Chemical ecology is the study of chemically-mediated interactions between living organisms. The chemicals involved in this communication are called semiochemicals . uliege.beplantprotection.pl These are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). uliege.beplantprotection.pl

Alkenyl acetates, the class to which non-4-en-1-yl acetate belongs, are a prominent group of semiochemicals, particularly as insect sex pheromones. jaydevchemicals.com These volatile compounds are typically released by one sex (usually the female) to attract the other for mating. plantprotection.pl The specificity of these signals is often encoded in the precise blend of isomers and the presence of other related compounds. For instance, (Z)-8-dodecen-1-yl acetate is a known sex pheromone component for the Oriental fruit moth (Grapholita molesta). chemicalbook.com Similarly, a mixture of (4E,7Z)-4,7-tridecadien-1-yl acetate isomers acts as a sex pheromone for the spotted tentiform leafminer. researchgate.net

While direct evidence for non-4-en-1-yl acetate as a primary pheromone is not extensively documented in publicly available research, its structure is archetypal of moth pheromones. It is often synthesized and studied as an analog or a component in research aimed at understanding or disrupting insect communication for pest management. plantprotection.pljaydevchemicals.com The use of such semiochemicals in traps for monitoring pest populations or in mating disruption strategies is a cornerstone of modern Integrated Pest Management (IPM), offering an environmentally safer alternative to broad-spectrum pesticides. uliege.bejaydevchemicals.com

Significance as a Model Compound for Structure-Activity Relationship Studies in Alkenyl Acetates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. In the context of semiochemicals, SAR helps to determine which structural features are essential for eliciting a behavioral response in insects. Non-4-en-1-yl acetate and its isomers serve as excellent model compounds for such investigations.

Researchers can systematically modify the structure of non-4-en-1-yl acetate and observe the resulting changes in biological activity. Key parameters that can be altered include:

Chain Length : Increasing or decreasing the number of carbon atoms.

Double Bond Position : Moving the C=C bond along the carbon chain.

Geometric Isomerism : Comparing the activity of the pure Z and E isomers or different ratios of the two. google.com

Functional Group : Replacing the acetate group with an alcohol or aldehyde group.

Studies on related alkenyl acetates have shown that even minor structural changes can lead to a complete loss of activity or, in some cases, can inhibit the response to the primary pheromone. researchgate.net For example, in SAR studies of pyrimidine (B1678525) hybrids, the length of an attached carbon chain was found to be critical for antitumor activity, demonstrating a core principle of SAR. researchgate.net By studying a relatively simple molecule like non-4-en-1-yl acetate, scientists can deduce the precise steric and electronic requirements of the insect's olfactory receptors, providing valuable insights for designing potent and selective pest control agents.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (E)-non-4-en-1-yl acetate |

| (Z)-non-4-en-1-yl acetate |

| (Z)-8-dodecen-1-yl acetate |

| (4E,7Z)-4,7-tridecadien-1-yl acetate |

| Acetic acid |

| non-4-en-1-ol |

Structure

3D Structure of Parent

Properties

CAS No. |

83165-97-3 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

acetic acid;non-4-en-1-ol |

InChI |

InChI=1S/C9H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h5-6,10H,2-4,7-9H2,1H3;1H3,(H,3,4) |

InChI Key |

PDLQKLYATFDIDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCO.CC(=O)O |

Origin of Product |

United States |

State of the Art Analytical and Spectroscopic Characterization in Chemical Research

Advanced Chromatographic-Mass Spectrometric Techniques for Identification

Chromatography coupled with mass spectrometry is indispensable for separating components from a mixture and determining their molecular weights and structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like non-4-en-1-yl acetate (B1210297). It is particularly powerful for identifying constituents within complex natural extracts, such as insect pheromone blends. rsc.orgnih.gov In this method, the sample is volatilized and separated on a capillary column before entering the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. spcmc.ac.in The resulting mass spectrum provides a molecular fingerprint, while the gas chromatographic retention time aids in identification. researchgate.net

The identification is often confirmed by comparing the mass spectrum and the Kovats Retention Index (RI) of the analyte to those of a known synthetic standard. researchgate.nettaylors.edu.my The mass spectrum of acetate esters is typically characterized by a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and a peak corresponding to the loss of acetic acid (60 Da) from the molecular ion.

Table 1: Representative GC-MS Data for non-4-en-1-yl acetate Isomers

| Parameter | (Z)-non-4-en-1-yl acetate | (E)-non-4-en-1-yl acetate | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ | sigmaaldrich.com |

| Molecular Weight | 184.28 g/mol | 184.28 g/mol | sigmaaldrich.com |

| Kovats RI (non-polar column) | ~1200 - 1250 | ~1200 - 1250 | taylors.edu.mynih.gov |

| Key Mass Fragments (m/z) | 124 [M-60]⁺, 68, 55, 43 (Base Peak) | 124 [M-60]⁺, 68, 55, 43 (Base Peak) | nih.govnih.govnist.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For acetate esters, particularly those that are less volatile or require analysis without heat, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govwaters.com This technique separates molecules based on their polarity. waters.com

A typical RP-HPLC setup for an unsaturated ester like non-4-en-1-yl acetate would employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase, often a gradient mixture of water and a polar organic solvent like acetonitrile (B52724). nih.govresearchgate.net A Diode Array Detector (DAD) can be used to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment, although simple esters lack a strong chromophore and are often detected at low wavelengths (~210 nm). Method validation is crucial to ensure the analytical procedure is accurate, precise, and robust for its intended purpose. sigmaaldrich.comnih.gov

Table 2: Typical RP-HPLC Parameters for Acetate Ester Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govwaters.com |

| Mobile Phase | Acetonitrile and Water (or buffer) | nih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient | google.com |

| Flow Rate | 0.8 - 1.5 mL/min | scielo.br |

| Detection (DAD) | 210 nm | nih.gov |

| Column Temperature | 30 - 40 °C | researchgate.netscielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Olefinic and Ester Protons

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and stereochemical relationships. For non-4-en-1-yl acetate, key diagnostic signals include the olefinic protons of the carbon-carbon double bond, the methylene (B1212753) protons adjacent to the ester oxygen, and the methyl protons of the acetate group. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly important for assigning the (Z) or (E) stereochemistry of the double bond.

Table 3: Representative ¹H-NMR (CDCl₃) Data for non-4-en-1-yl acetate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Olefinic protons (-CH=CH-) | 5.30 - 5.50 | m | researchgate.net |

| Methylene protons (-CH₂-O-) | 4.05 - 4.15 | t | rsc.org |

| Allylic protons (=CH-CH₂-) | 1.95 - 2.10 | m | rsc.org |

| Acetyl protons (-C(O)CH₃) | 2.00 - 2.05 | s | rsc.org |

| Terminal methyl (-CH₃) | 0.85 - 0.95 | t | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Confirmation

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the complete carbon skeleton. For non-4-en-1-yl acetate, characteristic signals include the carbonyl carbon of the ester, the two olefinic carbons, and the carbon atom bonded to the ester oxygen.

Table 4: Representative ¹³C-NMR (CDCl₃) Data for non-4-en-1-yl acetate

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (-C=O) | 170.5 - 171.5 | rsc.org |

| Olefinic (-CH=CH-) | 125.0 - 135.0 | rsc.org |

| Methylene (-CH₂-O-) | 64.0 - 65.0 | rsc.org |

| Acetyl (-C(O)CH₃) | 20.5 - 21.5 | rsc.org |

| Aliphatic (-CH₂-) | 20.0 - 35.0 | rsc.org |

| Terminal methyl (-CH₃) | 13.0 - 14.0 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrations of specific chemical bonds. For non-4-en-1-yl acetate, the most prominent absorption bands are the carbonyl (C=O) stretch of the ester group and the carbon-carbon double bond (C=C) stretch. The C-O stretches of the ester are also characteristic.

Table 5: Characteristic Infrared (IR) Absorption Bands for non-4-en-1-yl acetate

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| C-H stretch (sp²) | 3000 - 3100 | Medium | spcmc.ac.in |

| C-H stretch (sp³) | 2850 - 3000 | Strong | spcmc.ac.in |

| Carbonyl stretch (C=O) | 1735 - 1750 | Strong | orgchemboulder.com |

| Alkene stretch (C=C) | 1640 - 1680 | Weak to Medium | oregonstate.edu |

| C-O stretch (ester) | 1000 - 1300 | Strong | orgchemboulder.comspectroscopyonline.com |

Compound Names

Emerging Electrochemical and Optical Detection Platforms

The detection of volatile organic compounds (VOCs) like non-4-en-1-yl acetate and other analogous ester pheromones has traditionally relied on methods such as gas chromatography (GC). mostwiedzy.pl However, the demand for portable, real-time, and highly sensitive sensors for applications in agriculture and environmental monitoring has spurred the development of emerging electrochemical and optical detection platforms. These novel methods offer alternatives to expensive and sophisticated analytical apparatus. mostwiedzy.pl

Electrochemical Detection

Electrochemical sensors are a promising alternative for the detection of VOCs due to their potential for miniaturization, low cost, and high sensitivity. mostwiedzy.placs.org These sensors typically operate at room temperature and involve the direct electrochemical oxidation or reduction of the target analyte or its interaction with a modified electrode surface. stanford.edu

Voltammetry: This technique measures the current response of an electrochemical cell to a varying potential. For VOC detection, methods like cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed. osti.govresearchgate.net

Cyclic Voltammetry (CV): CV-based sensors have been developed for various VOCs. acs.orgosti.gov These sensors often consist of a working electrode, a counter electrode, and a solid-state electrolyte. acs.orgstanford.edu While direct CV detection of a long-chain acetate ester like non-4-en-1-yl acetate is not widely documented, the technique has proven effective for other VOCs. For instance, a CV-based sensor using a platinum working electrode and a Nafion solid-state electrolyte has been shown to detect and quantify methane (B114726) and differentiate it from carbon monoxide. acs.orgstanford.edu The principle relies on a methane-related oxidation process that produces a consistent and measurable signal. acs.org

Square Wave Voltammetry (SWV): SWV is a fast and highly sensitive technique that enhances the signal-to-noise ratio by minimizing capacitive currents. mostwiedzy.pl A prototype sensor for benzaldehyde, an analogous VOC, utilized SWV with platinum electrodes and an ionic liquid electrolyte separated from the gaseous sample by a polydimethylsiloxane (B3030410) (PDMS) membrane. mostwiedzy.plresearchgate.net The sensor's response was optimized by adjusting the square wave amplitude, frequency, and DC potential step. mostwiedzy.pl Such a system demonstrates the potential for developing similar sensors for acetate esters.

Amperometry and Potentiometry: While less common for direct gas-phase detection of esters, these methods are integral to biosensor development. Amperometric biosensors, which measure current at a fixed potential, have been advanced through the use of electropolymerized conducting polymers. slideshare.net Potentiometric sensors, which measure the potential difference between two electrodes, are also being explored.

Biosensors: A significant area of emerging electrochemical detection involves biosensors that incorporate biological components like odorant-binding proteins (OBPs) or pheromone receptors (PRs). nih.govmdpi.comnih.gov These proteins, derived from insects, offer remarkable selectivity for specific semiochemicals, including acetate esters. nih.govnih.gov

An olfactory biosensor for detecting semiochemicals like isoamyl acetate (an analogous acetate ester) was created by immobilizing OBPs from the oriental fruit fly onto interdigitated electrodes. The interactions between the OBP and the acetate ester were detected via electrochemical impedance changes. nih.gov

Another approach involves immobilizing pheromone receptors onto capacitive micromachined ultrasonic transducers (CMUTs), where binding of the pheromone causes a measurable change in the resonant frequency of the device. mdpi.com

The table below summarizes findings for electrochemical sensors used for VOCs analogous to non-4-en-1-yl acetate.

| Technique | Analyte | Sensor Configuration | Key Findings | Reference(s) |

| Cyclic Voltammetry (CV) | Methane, Carbon Monoxide | Pt working electrode, Nafion solid-state electrolyte | Capable of detecting, quantifying, and differentiating between the VOCs at room temperature. | acs.org, stanford.edu |

| Square Wave Voltammetry (SWV) | Benzaldehyde | Pt electrodes, Ionic Liquid electrolyte, PDMS membrane | Limit of quantification lower than 100 ppb achieved; response optimized via simplex method. | mostwiedzy.pl, researchgate.net |

| Electrochemical Impedance | Isoamyl acetate, Benzaldehyde | Odorant-Binding Proteins (OBPs) on interdigitated electrodes | Sensitively detected different semiochemicals based on impedance changes from OBP-analyte interaction. | nih.gov |

Optical Detection Platforms

Optical sensors, particularly those based on photoluminescence, offer another sensitive and selective route for detecting VOCs. These methods rely on changes in light emission from a sensing material upon interaction with the analyte.

Photoluminescence: This process involves the emission of light from a material after it has absorbed photons. Changes in the intensity or wavelength of this emitted light can be correlated to the concentration of a target analyte. amu.edu.pl

Fluorescence-Based Sensors: Fluorescence is a type of photoluminescence that is widely used in sensor development due to its high sensitivity. researchgate.net Sensor arrays using fluorescent dyes have been developed to discriminate between different proteins by generating unique response patterns for each analyte. acs.org While direct application to non-4-en-1-yl acetate is not common, the principle is applicable. The development of fluorescent materials that can selectively bind to anions, such as the acetate functional group, is an active area of research. researchgate.net The interaction often leads to either fluorescence quenching (decrease in intensity) or enhancement ('turn-on'), with the latter being easily visible. rsc.org

Biosensors: Similar to electrochemical platforms, optical biosensors can incorporate insect olfactory proteins for high specificity. Silicon dioxide-based MEMS devices have been functionalized to act as optical sensors for the female sex pheromone of Helicoverpa armigera, achieving detection at the femtogram level. researchgate.net The binding of the pheromone to the functionalized surface alters its optical properties, providing a measurable signal. researchgate.net

The table below presents research findings on optical detection methods for analogous compounds.

| Technique | Analyte(s) | Sensor Configuration | Key Findings | Reference(s) |

| Fluorescence | Various Proteins | Sensor array of thiacarbocyanine-based fluorescent dyes | Produced distinct fluorescence response patterns for each protein, allowing for their discrimination. | acs.org |

| Photoluminescence (PL) | Aflatoxin B1 (AFB1) | ZnO shell on polymer nanofibers | Real-time, label-free detection with a very low limit of detection (2.1-2.7 pg/ml). | amu.edu.pl |

| Optical Sensing | Helicoverpa armigera sex pheromone | Functionalized silicon dioxide MEMS devices | Capable of selectively measuring pheromone concentration at the femtogram level. | researchgate.net |

Structure Activity Relationships Sar and Molecular Basis of Biological Activity

Conformational and Stereochemical Influences on Bioactivity

The precise shape and stereochemistry of a molecule are paramount in determining its biological function. Even subtle changes in molecular geometry can lead to significant differences in how a compound is recognized by a receptor.

Chain Length and Double Bond Position as Determinants of Activity

Beyond the geometry of the double bond, the length of the carbon chain and the position of the double bond within that chain are also crucial determinants of biological activity in fatty alcohols and their derivatives. nih.govnih.gov Research on the effects of long-chain cis-unsaturated fatty acids and their corresponding alcohols on bovine platelet aggregation demonstrated a clear correlation between alkyl chain length and inhibitory effect. nih.gov Specifically, the inhibitory potency of mono cis-unsaturated fatty acids increased with increasing chain length. nih.gov

In the context of plant defense signaling, a study on tomato seedlings and cell cultures revealed that the bioactivity of (Z)-3-fatty alcohols was dependent on their carbon chain length. nih.gov (Z)-3-octenol and (Z)-3-nonenol exhibited higher bioactivity in inducing signaling responses and inhibiting root growth compared to their shorter-chain counterparts, (Z)-3-heptenol and (Z)-3-hexenol. nih.gov This suggests that the perceiving mechanisms in plants may have a preference for longer-chain fatty alcohols, or that these longer molecules have better accessibility to the receptors. nih.gov

Furthermore, the position of the double bond also plays a significant role. The same study on tomato cells showed that the natural green leaf volatiles (E)-2-hexenol and the saturated 1-hexanol (B41254) had a higher bioactivity than (Z)-3-hexenol, indicating that both the presence and the location of the double bond contribute to the molecule's effectiveness. nih.gov

Molecular Mechanisms of Chemoreception and Signal Transduction

The detection of chemical signals like acetic acid;non-4-en-1-ol involves a complex series of events at the molecular level, starting with the interaction of the ligand (the chemical signal) with a specific receptor and culminating in a cellular response. frontiersin.orgnih.gov

Ligand-Receptor Interactions in Pheromone Perception

In both insects and mammals, the perception of pheromones is a highly specific process mediated by specialized chemosensory systems. frontiersin.orgnih.gov In insects, volatile pheromones are typically detected by olfactory sensory neurons located in sensilla on the antennae. frontiersin.org These neurons express specific pheromone receptors (PRs) that bind to the pheromone molecules. frontiersin.orgnih.gov The process is often facilitated by pheromone-binding proteins (PBPs) which are abundant in the sensillum lymph. frontiersin.orgnih.gov These proteins are thought to solubilize the hydrophobic pheromone molecules and transport them to the receptors. frontiersin.org

The interaction between the pheromone ligand and its receptor is a critical step that determines the specificity of the response. nih.gov The binding of the pheromone to the receptor is believed to induce a conformational change in the receptor protein, initiating a signal transduction cascade. encyclopedia.pub This initial binding event is highly dependent on the precise molecular structure of the pheromone, explaining why even small changes to the molecule can abolish its activity. nih.gov

In mammals, pheromone detection is primarily carried out by the vomeronasal organ (VNO), a specialized chemosensory organ in the nasal cavity. nih.govrwth-aachen.de Vomeronasal sensory neurons (VSNs) in the VNO express specific G-protein coupled receptors (GPCRs) that bind to pheromones. nih.govuq.edu.au The binding of a pheromone to its receptor initiates a signal transduction pathway, often involving the activation of phospholipase C and the opening of transient receptor potential (TRP) channels, which ultimately leads to the generation of an electrical signal. nih.govuq.edu.au

Biophysical Underpinnings of Bioactivity for Alkenyl Acetates

The bioactivity of alkenyl acetates is rooted in their physicochemical properties, which govern their transport to and interaction with receptors. The volatility of these compounds, influenced by factors like chain length and boiling point, determines their dispersal in the environment. nih.gov For instance, the vapor pressure of fatty alcohols decreases as the chain length increases. nih.gov

Comparative Structure-Activity Profiling of Nonenyl Acetate (B1210297) Isomers

To understand the specific role of the double bond at the 4-position in nonenyl acetate, it is instructive to compare its properties and known activities with other isomers where the double bond is located at different positions along the nine-carbon chain.

| Compound Name | CAS Number | Molecular Formula | Double Bond Position | Isomerism |

| (E)-2-nonen-1-yl acetate | 30418-89-4 thegoodscentscompany.com | C11H20O2 thegoodscentscompany.com | 2 | trans (E) thegoodscentscompany.com |

| (Z)-3-nonen-1-yl acetate | 13049-88-2 parchem.com | C11H20O2 nih.gov | 3 | cis (Z) parchem.com |

| (E)-4-nonenyl acetate | Not available | C11H20O2 nih.gov | 4 | trans (E) nih.gov |

| (Z)-6-nonen-1-yl acetate | 76238-22-7 nih.gov | C11H20O2 nist.gov | 6 | cis (Z) nih.gov |

(E)-2-nonen-1-yl acetate is described as having a waxy, fruity taste and is used for citrus characteristics in fragrances. thegoodscentscompany.com Its physical properties, such as a boiling point of 110°C at 2.00 mm Hg and a specific gravity between 0.87400 and 0.89400 @ 25.00 °C, are well-documented. thegoodscentscompany.com The corresponding alcohol, (E)-2-nonen-1-ol, is noted for its fatty notes and is useful in cucumber and melon flavors. thegoodscentscompany.com

(Z)-3-nonen-1-yl acetate is associated with pear, apple, and melon flavors. thegoodscentscompany.com Its physical properties include a specific gravity of 0.88600 to 0.89200 @ 20.00 °C and a refractive index of 1.42900 to 1.43500 @ 20.00 °C. thegoodscentscompany.com The corresponding alcohol, (Z)-3-nonen-1-ol, has fresh, tropical, melon notes. thegoodscentscompany.com Studies on tomato have shown that (Z)-3-nonenol has significant bioactivity, suggesting that the position of the double bond at the 3-position is favorable for interaction with certain plant receptors. nih.gov

(Z)-6-nonen-1-yl acetate is used to impart subtle melon and pear notes in fruity fragrances. thegoodscentscompany.com It is characterized by green, fatty notes suitable for melon and cantaloupe flavors. thegoodscentscompany.com Its CAS number is 76238-22-7 and its molecular formula is C11H20O2. nih.govnist.gov

Ecological and Inter Organizational Chemical Communication Research

Pheromonal Roles in Insect Behavior Modulation

Semiochemicals, which are chemicals used for communication between organisms, are pivotal in modulating insect behavior. bioticapublications.com Pheromones, a class of semiochemicals, facilitate communication within a single species and are instrumental in behaviors such as mating, aggregation, and alarm signaling. The specificity of these chemical cues is a cornerstone of their ecological function, allowing for targeted communication in complex environments. Acetate (B1210297) esters are a prominent group of compounds that frequently function as pheromones in a wide variety of insect species, particularly within the order Lepidoptera.

Mating Disruption Strategies in Agricultural Pest Management

The targeted nature of sex pheromones has been effectively harnessed in agricultural pest management through a strategy known as mating disruption. mdpi.com This approach involves saturating an area with a synthetic version of a pest's sex pheromone, which confuses the males and hinders their ability to locate females, thereby disrupting the mating process and reducing the subsequent larval population. mdpi.com The efficacy of mating disruption is influenced by factors such as the release rate of the synthetic pheromone and the population density of the target pest. mdpi.com

Several acetate compounds have been successfully developed and deployed for mating disruption against significant agricultural pests. For instance, (E)-4-tridecenyl acetate is a key component in formulations used to manage the tomato pinworm (Keiferia lycopersicella). bioticapublications.com Similarly, various tetradecenyl acetates are employed to control a range of lepidopteran pests. The success of these strategies relies on the high specificity of the pheromones, which minimizes impact on non-target organisms, making it an environmentally conscious pest control method. nih.gov While research into a wide array of acetate-based pheromones is ongoing, the fundamental principle of disrupting chemical communication remains a key strategy in integrated pest management (IPM).

Interactive Table: Examples of Acetate Pheromones in Mating Disruption

| Compound Name | Target Pest |

| (E)-4-Tridecenyl acetate | Tomato pinworm (Keiferia lycopersicella) |

| (Z)-8-Dodecen-1-yl Acetate | Oriental fruit moth (Grapholita molesta) |

| (E,E)-8,10-Dodecadien-1-ol | Codling moth (Cydia pomonella) |

| (Z,Z)-7,11-Hexadecadienyl acetate | Pink bollworm (Pectinophora gossypiella) |

| (Z,E)-7,11-Hexadecadienyl acetate | Pink bollworm (Pectinophora gossypiella) |

Aggregation and Attractancy in Insect Species

Beyond mating, pheromones can also induce aggregation, drawing individuals together for purposes such as feeding, overwintering, or defense. In some cases, compounds that act as sex pheromones can also function as aggregation pheromones, attracting both males and females. For example, (E)-2-octenyl acetate has been identified as a pheromone in the bagrada bug (Bagrada hilaris), acting as a sex pheromone for adults and an aggregation pheromone for nymphs. mdpi.com

In many instances, the attractancy of a specific pheromone is enhanced by the presence of other compounds, including other pheromone components or plant-derived volatiles known as kairomones. Research has shown that the addition of acetic acid to pear ester, a known kairomone for the codling moth (Cydia pomonella), significantly increases the capture of both male and female moths. researchgate.net This synergistic effect highlights the complex nature of insect chemical communication, where a blend of compounds can be more potent than a single chemical cue. While the specific role of non-4-en-1-ol acetate is not extensively documented in existing literature, the established attractancy of other acetate esters suggests its potential as a component in insect semiochemical blends.

Interplay with Plant Signaling Pathways and Defense Responses

Acetic acid, in addition to its role as a potential insect attractant synergist, is also recognized for its significant involvement in plant signaling pathways and defense responses, particularly in relation to abiotic stress. External application of acetic acid has been shown to enhance plant tolerance to drought and salinity. It can trigger the synthesis of jasmonic acid (JA), a key phytohormone in plant defense signaling, and can also influence the levels of abscisic acid (ABA), another critical hormone in stress response.

Studies have demonstrated that acetic acid can upregulate the expression of stress-responsive genes, leading to physiological adjustments such as reduced stomatal conductance and transpiration rates, which help plants conserve water during drought conditions. The mechanism of action can involve epigenetic modifications, where acetic acid acts as a priming agent, preparing the plant to respond more effectively to subsequent stress. This dual role of acetic acid, as both a potential modulator of insect behavior and a mediator of plant stress tolerance, underscores the intricate chemical interplay between plants and their environment.

Interactive Table: Effects of Acetic Acid on Plant Stress Response

| Plant Species | Stress Type | Observed Effects |

| Arabidopsis thaliana | Drought | Upregulation of JA biosynthetic genes, enhanced drought resistance |

| Cassava (Manihot esculenta) | Drought | Increased expression of ABA signaling genes, reduced stomatal conductance |

| Rice (Oryza sativa) | Drought | Stimulation of JA signaling, accumulation of ABA in roots |

| Perennial ryegrass (Lolium perenne) | Salinity | Increased K+/Na+ ratio, enhanced ROS scavenging, altered phytohormone content |

Semiochemical Integration in Broader Ecosystem Dynamics

The chemical communication networks within an ecosystem are complex, with semiochemicals forming a "chemical syntax" that governs interactions between different species and trophic levels. Pheromones, such as various acetate esters, are integral components of these networks, influencing not only intraspecific behaviors but also attracting predators and parasitoids that use these cues to locate their hosts or prey.

The integration of pheromones and other semiochemicals is evident in the social organization of insects like honey bees, where a complex blend of chemicals regulates colony cohesion, foraging behavior, and defense. While the specific role of "acetic acid;non-4-en-1-ol" is not defined in this context, the principles of chemical ecology suggest that such a compound, if present in natural systems, would likely be part of a more complex chemical signature rather than acting in isolation. The ongoing research into the identification and function of novel semiochemicals continues to unravel the intricacies of these ecosystem-wide communication networks, offering potential new avenues for sustainable pest management and a deeper understanding of ecological dynamics.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the most stable three-dimensional structure (i.e., the lowest energy conformation) of molecules.

Research Findings: For flexible molecules such as (Z)-non-4-en-1-yl acetate (B1210297), which contains a long aliphatic chain, multiple conformations can exist due to the rotation around single bonds. DFT calculations, particularly using the B3LYP functional with a basis set like 6-31G(d) or higher, are employed to perform geometry optimization. nih.gov This process systematically alters the geometry of the molecule to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Studies on structurally similar long-chain alkenyl acetates, such as hexadecatrienyl pheromones, demonstrate that this computational approach can accurately predict low-energy conformers in solution. mdpi.com The calculations account for the subtle energetic differences between various rotational isomers (rotamers) of the alkyl chain and the orientation of the acetate group. The final optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape, which is critical for its interaction with biological receptors. For (Z)-non-4-en-1-yl acetate, the geometry of the cis (Z) double bond at the C4-C5 position is a key structural feature that is preserved and precisely characterized during optimization. rsc.org

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4=C5 | ~1.34 Å |

| Bond Length | C-O (Ester) | ~1.36 Å |

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Angle | C3-C4=C5 | ~124° |

| Dihedral Angle | H-C4=C5-H | ~0° |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, which for insect semiochemicals is typically a Pheromone-Binding Protein (PBP) or an Olfactory Receptor (OR).

Research Findings: While specific docking studies for (Z)-non-4-en-1-yl acetate are not prominently published, extensive research on similar moth pheromones provides a clear framework for its likely interactions. Docking simulations of long-chain acetate pheromones into the binding cavities of various PBPs reveal that the binding is primarily driven by hydrophobic interactions between the ligand's alkyl chain and nonpolar amino acid residues (e.g., Leucine, Isoleucine, Phenylalanine) lining the protein's binding pocket. mdpi.comnih.gov

For example, studies on the PBP from Agriphila aeneociliella with the similar pheromone (Z)-9-Hexadecenyl acetate showed that in addition to hydrophobic interactions, a crucial hydrogen bond forms between the carbonyl oxygen of the acetate group and a serine residue (Ser56) in the binding site. mdpi.com Similarly, docking of (Z)-8-tetradecenyl acetate into the PBP2 of Grapholita molesta identified a key π-alkyl interaction with a Phenylalanine residue (Phe12) as critical for binding. mdpi.com These studies suggest that (Z)-non-4-en-1-yl acetate would be stabilized within a PBP's binding cavity through a combination of these forces, with the acetate "head" forming specific polar contacts and the non-polar "tail" fitting into a hydrophobic tunnel. The binding energy, calculated by the docking algorithm, quantifies the affinity of the ligand for the protein.

| Pheromone | Protein Target | Key Interacting Residues | Primary Interaction Types | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| (Z)-9-Hexadecenyl acetate | AaenPBP1 | Ser56 | Hydrogen Bond, Hydrophobic | Not Specified mdpi.com |

| (Z)-8-tetradecenyl acetate | GmolPBP2 | Phe12 | π-Alkyl, Hydrophobic | Not Specified mdpi.com |

| Dibutyl phthalate (B1215562) (pheromone mimic) | CbuqPBP2 | Not Specified | Hydrophobic | -5.7 nih.gov |

Prediction of Molecular Properties and Bioactivity Using Cheminformatics Tools

Cheminformatics involves the use of computational methods to analyze chemical information. For a molecule like (Z)-non-4-en-1-yl acetate, these tools can rapidly predict a range of physicochemical properties, known as molecular descriptors. These descriptors are essential for understanding the molecule's behavior and for building more complex predictive models.

Research Findings: Key molecular descriptors for (Z)-non-4-en-1-yl acetate can be calculated using established algorithms. These include:

LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of the molecule. A higher logP indicates greater solubility in lipids, which is crucial for a pheromone that must traverse the aqueous sensillar lymph to reach membrane-bound receptors.

Molar Refractivity: This descriptor relates to the molecule's volume and polarizability.

Polarizability: This measures how easily the electron cloud of the molecule can be distorted by an external electric field, which is relevant for understanding non-covalent interactions with a receptor.

These computationally predicted properties are foundational for Quantitative Structure-Activity Relationship (QSAR) models. By correlating these descriptors with experimentally determined biological activity across a range of similar molecules, cheminformatics tools help in silico screening and the rational design of new, more potent or specific semiochemical analogues.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C11H20O2 | Defines the elemental composition. |

| Molecular Weight | 184.28 g/mol | Relates to volatility and diffusion. |

| LogP | ~3.8 - 4.2 | Indicates high lipophilicity, suitable for interacting with PBPs. |

| Molar Refractivity | ~54.5 cm³/mol | Descriptor for molecular volume and polarizability. |

| Polarizability | ~22.1 ų | Relates to the potential for van der Waals interactions. |

Development of Predictive Models for Semiochemical Activity and Specificity

A primary goal of in silico modeling is to develop predictive models that can forecast the biological activity and species-specificity of a semiochemical based on its structure alone. This typically involves creating a Quantitative Structure-Activity Relationship (QSAR) model.

Research Findings: The development of a predictive model for alkenyl acetate pheromones relies on understanding the key structural determinants of their activity. Structure-activity relationship studies, such as those performed on the silkworm moth olfactory receptor BmorOR1, provide the necessary experimental data. plos.org These studies systematically modify the pheromone structure—by altering chain length, the position and geometry of double bonds, or the terminal functional group—and measure the corresponding change in receptor response. plos.org

A QSAR model would use this data to build a mathematical equation correlating molecular descriptors (like those in section 6.3) with activity. For instance, the model would learn that a specific chain length is optimal, that a cis (Z) double bond at the C4 position is critical, and that the acetate functional group is necessary for high activity. Research on optimizing pheromone lures has shown that even subtle changes in the ratio of pheromone components can drastically alter species-specificity, highlighting the sensitivity that predictive models must capture. researchgate.net While a specific, universal QSAR model for all alkenyl acetate pheromones is not yet established, the foundational work demonstrates the feasibility of creating targeted models to predict the specificity of compounds like (Z)-non-4-en-1-yl acetate for its intended target species, thereby accelerating the design of species-specific pest control agents. nih.gov

Environmental Fate and Transformation of Unsaturated Acetate Esters

Biodegradation Pathways in Aquatic and Terrestrial Environments

The primary route of degradation for unsaturated acetate (B1210297) esters in both aquatic and terrestrial environments is expected to be aerobic biodegradation. Microorganisms, particularly bacteria and fungi, utilize these esters as a carbon source. The initial step in the biodegradation pathway is the enzymatic hydrolysis of the ester bond by esterases, yielding the corresponding alcohol (non-4-en-1-ol) and acetic acid. Both of these products are readily biodegradable.

In terrestrial environments, studies on the dissipation of similar pheromone acetates, such as the codling moth pheromone (E,E)-8,10-dodecadien-1-yl acetate, show rapid degradation in soil. The half-life can be a matter of days, indicating that soil microorganisms are effective at breaking down these compounds. The rate of biodegradation is influenced by soil type, moisture content, temperature, and the microbial population present.

In aquatic systems, including wastewater treatment plants, similar processes occur. While specific data on non-4-en-1-yl acetate in sewage treatment is scarce, the general behavior of acetate esters suggests they would be susceptible to microbial degradation. The high microbial activity in activated sludge would likely lead to rapid hydrolysis and subsequent mineralization of the alcohol and acid components. The potential for these compounds to pass through treatment plants and be released into receiving waters is therefore considered low, assuming the hydraulic residence time is sufficient for microbial action.

Methodologies for Environmental Monitoring and Assessment of Semiochemicals

Monitoring the low concentrations of semiochemicals like non-4-en-1-yl acetate in complex environmental matrices requires highly sensitive and selective analytical techniques. The primary methodology involves solvent extraction of the compound from the sample (e.g., water, soil, or air via trapping on a sorbent), followed by concentration and instrumental analysis.

Gas Chromatography (GC) is the most common technique for the analysis of volatile and semi-volatile compounds like acetate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for the identification and quantification of semiochemicals. The gas chromatograph separates the target analyte from other compounds in the extract based on its volatility and interaction with the GC column. The mass spectrometer then fragments the analyte molecule, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification and sensitive quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID) : GC-FID is another robust technique for quantification. While it is less selective than GC-MS, it offers high sensitivity for organic compounds. It is often used in routine monitoring when the identity of the target analyte is already well-established.

For sample collection and preparation, various methods are employed to extract and concentrate the analytes from the environmental matrix, enhancing detection sensitivity. These include:

Solid-Phase Extraction (SPE) : For water samples, SPE involves passing the water through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a fused-silica fiber coated with a polymeric phase is exposed to the sample (water or headspace above a soil/water sample). The analytes partition onto the fiber and are then thermally desorbed directly into the GC injector.

Pressurized Liquid Extraction (PLE) or Soxhlet Extraction : These are common techniques for extracting semiochemicals from solid samples like soil and sediment.

The following table outlines the common analytical methods used for monitoring semiochemicals.

| Analytical Technique | Sample Type | Detection Principle | Common Use |

| GC-MS | Water, Soil, Air | Separation by GC, identification by mass spectrum | Confirmatory analysis and quantification |

| GC-FID | Water, Soil, Air | Separation by GC, detection by flame ionization | Routine quantification |

| SPME | Water, Soil, Air | Adsorption/absorption onto a coated fiber | Sample preparation and concentration |

| SPE | Water | Analyte retention on a solid sorbent cartridge | Sample clean-up and concentration |

Future Directions and Emerging Research Avenues for Non 4 En 1 Yl Acetate Research

Integration of Multi-Omics Data in Chemical Ecology (e.g., transcriptomics in response to volatile cues)

The field of chemical ecology is undergoing a transformation with the integration of "multi-omics" approaches, which involve the comprehensive analysis of entire sets of molecules like DNA (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.net This systems biology approach allows for a holistic understanding of how organisms interact with their chemical environment. nsf.gov For non-4-en-1-yl acetate (B1210297), this means moving beyond simple behavioral assays to dissecting the complete molecular cascade that occurs when an insect detects this specific volatile cue.

Future research will focus on using transcriptomics to identify which genes are activated or deactivated in an insect's antennae upon exposure to non-4-en-1-yl acetate. mdpi.com This can reveal the specific odorant receptors (ORs), odorant-binding proteins (OBPs), and chemosensory proteins (CSPs) involved in its detection. irjmets.com By combining transcriptomic data with metabolomic profiles, researchers can map the entire pathway from gene expression to the production of specific metabolites involved in the insect's response. mdpi.com This integrated approach helps to identify not just the receptors, but also the downstream physiological and ecological processes influenced by the semiochemical. nsf.gov

For instance, studies have shown that plant responses to herbivory involve complex changes in gene expression and volatile production, providing specific information to predators and parasitoids. nsf.gov A multi-omics strategy would allow researchers to understand how non-4-en-1-yl acetate, as part of a volatile blend, influences these interactions on a genetic level in both the emitting plant and the receiving insect. oup.comresearchgate.net This knowledge is crucial for developing highly specific pest management strategies and for understanding the co-evolutionary relationships between plants and insects. oup.com

Table 1: Application of Multi-Omics in Non-4-en-1-yl Acetate Research

| Omics Technology | Research Focus | Potential Insights for Non-4-en-1-yl Acetate |

| Transcriptomics | Analysis of gene expression (RNA) in response to volatile cues. researchgate.net | Identification of specific odorant receptors and binding proteins for non-4-en-1-yl acetate; understanding the neural pathways activated upon detection. |

| Metabolomics | High-throughput characterization of metabolites and biochemical pathways. researchgate.net | Linking the detection of non-4-en-1-yl acetate to downstream metabolic changes affecting behavior, development, or reproduction. |

| Proteomics | Quantification and identification of proteins. researchgate.net | Characterizing the full suite of proteins (e.g., detoxification enzymes, signaling proteins) involved in processing the signal from non-4-en-1-yl acetate. |

| Genomics | Study of the complete set of DNA, including genes and their functions. | Identifying the genetic basis for variations in sensitivity to non-4-en-1-yl acetate across different insect populations or species. |

Development of Novel Biosensors for Targeted Semiochemical Detection

The ability to detect and monitor semiochemicals like non-4-en-1-yl acetate in real-time and on-site is a significant goal for agricultural and environmental monitoring. nih.gov Traditional methods like gas chromatography-mass spectrometry (GC-MS) are highly sensitive but are lab-based and time-consuming. mdpi.comdiva-portal.org The future lies in the development of portable, highly selective, and sensitive biosensors.

Emerging research focuses on using biological components, such as an insect's own olfactory proteins, as the sensing elements. irjmets.com Odorant-binding proteins (OBPs) are particularly promising candidates due to their stability and their role in capturing and transporting specific odor molecules to the olfactory receptors. irjmets.comresearchgate.net Researchers are developing biosensors by immobilizing OBPs onto transducers like electrodes or quartz crystal microbalances (QCMs). irjmets.comresearchgate.net When the target semiochemical—in this case, non-4-en-1-yl acetate—binds to the OBP, it causes a measurable physical or electrical change, such as a shift in impedance or frequency. researchgate.netdntb.gov.ua

These "biomimetic" or "bio-inspired" sensors aim to replicate the remarkable sensitivity and specificity of an insect's own antenna. nih.govmdpi.com Recent advancements include the use of nanomaterials to enhance sensor performance and the development of cell-based sensors that incorporate entire insect odorant receptors. mdpi.comdntb.gov.ua The ultimate goal is to create field-deployable devices that can provide early warnings of pest presence, allowing for precise and timely pest management interventions. irjmets.com

Table 2: Comparison of Biosensor Technologies for Semiochemical Detection

| Biosensor Type | Principle | Advantages | Challenges |

| Electrochemical Biosensors | OBPs immobilized on electrodes; binding of the semiochemical changes electrical properties (e.g., impedance). researchgate.netdntb.gov.ua | High sensitivity, potential for miniaturization. dntb.gov.ua | Stability of the biological component, potential for electrode fouling. |

| Quartz Crystal Microbalance (QCM) | OBPs coated on a quartz crystal; binding of the semiochemical changes the crystal's resonant frequency. irjmets.com | High sensitivity (parts-per-billion range), real-time monitoring. irjmets.com | Susceptibility to environmental factors like temperature and humidity. |

| Insect Antenna-Based Biosensors | Use of a whole insect antenna as the sensing element connected to an electrode. nih.gov | Extremely high specificity and sensitivity, utilizes the natural receptor system. nih.gov | Limited lifetime of the isolated organ, ethical considerations. nih.gov |

| Optical Biosensors (e.g., LSPR) | Binding of the semiochemical to a functionalized surface causes a change in light absorption or fluorescence. dntb.gov.ua | High sensitivity, label-free detection. | Complexity of instrumentation, potential for interference from other compounds. |

Green Chemistry Principles in the Synthesis and Application of Alkenyl Acetates

The production and use of semiochemicals are increasingly being guided by the principles of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. acs.org For alkenyl acetates like non-4-en-1-yl acetate, this involves developing more environmentally benign and cost-effective synthesis methods and analytical techniques. acs.orgsioc-journal.cn

Future synthetic strategies will move away from traditional multi-step processes that often use harsh reagents and produce significant waste. One promising approach is olefin metathesis, a powerful reaction that allows for the efficient construction of carbon-carbon double bonds, which are central to the structure of many alkenyl acetate pheromones. acs.org The use of modern, highly efficient ruthenium or molybdenum-based catalysts can make these syntheses more atom-economical and environmentally friendly. acs.org Other green approaches include biocatalysis, using enzymes to perform specific chemical transformations, and the use of cheaper, less toxic metal catalysts like iron. sioc-journal.cn The goal is to create synthetic routes that are not only safer and cleaner but also more economical, facilitating the wider adoption of semiochemical-based pest control. acs.org

In addition to synthesis, green chemistry principles are also being applied to the analytical methods used to detect and quantify these compounds. peerj.com This includes the development of solvent-free extraction techniques, such as solid-phase microextraction (SPME), which reduce the reliance on organic solvents. mdpi.com Researchers are also exploring more eco-friendly analytical methods that minimize energy consumption and waste generation.

Table 3: Green Chemistry Approaches for Alkenyl Acetates

| Green Chemistry Principle | Application in Alkenyl Acetate Research | Example |

| Catalysis | Using highly efficient and selective catalysts to reduce energy use and byproducts. acs.org | Olefin metathesis for the synthesis of the C=C double bond in non-4-en-1-yl acetate. acs.org |

| Use of Renewable Feedstocks | Synthesizing pheromones from readily available and renewable starting materials. researchgate.net | Using plant-derived compounds like aleuritic acid as a precursor for synthesizing various alkenyl acetates. researchgate.net |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. organic-chemistry.org | Performing reactions in aqueous media or using solvent-free extraction methods like SPME. mdpi.comorganic-chemistry.org |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Cross-electrophile coupling reactions that forge C-C bonds with minimal waste. dicp.ac.cn |

| Design for Degradation | Creating products that are effective but will biodegrade into harmless substances after use. acs.org | Biopesticides like non-4-en-1-yl acetate are inherently biodegradable compared to conventional pesticides. acs.orgscirp.org |

Advanced Applications in Sustainable Agriculture and Environmentally Benign Pest Management Innovations

Semiochemicals like non-4-en-1-yl acetate are cornerstones of modern, sustainable pest management, offering an eco-friendly alternative to broad-spectrum insecticides. diva-portal.orgscirp.org Future research will focus on refining and expanding their use through innovative application strategies. While current uses primarily involve monitoring, mass trapping, and mating disruption, emerging applications aim for greater precision and efficacy. researchgate.net

One key area of innovation is the development of "push-pull" strategies. This involves using repellent plant volatiles ("push") to drive pests away from the main crop, while simultaneously using attractant semiochemicals like non-4-en-1-yl acetate ("pull") to lure them into traps or towards trap crops planted at the field's perimeter. oup.com Another advanced application is the combination of pheromones with other biocontrol agents. For example, non-4-en-1-yl acetate could be used to attract a pest to a specific location where it is then exposed to a targeted pathogen or predator. mdpi.com

Furthermore, there is growing interest in using plant volatiles to induce or "prime" a plant's own defenses. researchgate.net Exposing a crop to specific volatile cues, potentially including non-4-en-1-yl acetate or related compounds, could trigger the plant's systemic resistance mechanisms, making it less susceptible to subsequent pest attacks. mdpi.com These advanced, multi-faceted approaches represent the next generation of pest management, moving towards integrated systems that are more resilient, sustainable, and environmentally benign. researchgate.netmdpi.com

Table 4: Innovative Pest Management Strategies Using Non-4-en-1-yl Acetate

| Strategy | Description | Potential Advantage |

| Push-Pull Systems | Using repellents to drive pests from the crop and attractants (like non-4-en-1-yl acetate) to lure them to traps. oup.com | Increased crop protection and more effective pest control compared to attractants alone. |

| Attract-and-Kill | Luring pests with non-4-en-1-yl acetate to a point source containing a small amount of a targeted insecticide or pathogen. | Drastically reduces the total amount of insecticide needed, minimizing environmental impact. |

| Synergistic Lures | Combining non-4-en-1-yl acetate with other semiochemicals (e.g., host plant volatiles) to enhance the attractiveness of lures. mdpi.com | Increased trap capture rates and improved monitoring accuracy. researchgate.net |

| Induced Resistance Priming | Exposing plants to volatiles to activate their natural defense mechanisms before a pest infestation occurs. researchgate.netmdpi.com | Proactive, non-toxic method of enhancing crop resilience. |

| Mating Disruption | Permeating the atmosphere with a high concentration of non-4-en-1-yl acetate to prevent male insects from locating females. researchgate.net | Species-specific control that prevents reproduction without killing insects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.